molecular formula C14H9ClN2O B11925075 1-(2-Chlorophenyl)quinazolin-4(1H)-one

1-(2-Chlorophenyl)quinazolin-4(1H)-one

Cat. No.: B11925075
M. Wt: 256.68 g/mol
InChI Key: FQCRSRQPMMBCNW-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)quinazolin-4(1H)-one is an organic compound belonging to the quinazoline family. Quinazolines are aromatic heterocycles with a bicyclic structure consisting of two fused six-membered rings, a benzene ring, and a pyrimidine ring. This compound is characterized by the presence of a 2-chlorophenyl group attached to the quinazolinone core.

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)quinazolin-4(1H)-one typically involves the following steps:

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2-Chlorophenyl)quinazolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydroquinazoline derivatives.

    Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Major products formed from these reactions include various substituted quinazoline derivatives, which can have different biological activities.

Scientific Research Applications

1-(2-Chlorophenyl)quinazolin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)quinazolin-4(1H)-one involves its interaction with cellular targets, leading to the inhibition of specific enzymes or signaling pathways. For instance, it may inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

1-(2-Chlorophenyl)quinazolin-4(1H)-one can be compared with other quinazoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research.

Properties

Molecular Formula

C14H9ClN2O

Molecular Weight

256.68 g/mol

IUPAC Name

1-(2-chlorophenyl)quinazolin-4-one

InChI

InChI=1S/C14H9ClN2O/c15-11-6-2-4-8-13(11)17-9-16-14(18)10-5-1-3-7-12(10)17/h1-9H

InChI Key

FQCRSRQPMMBCNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=CN2C3=CC=CC=C3Cl

Origin of Product

United States

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